(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran ring, a chlorobenzylidene group, and a dipropylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes The chlorobenzylidene group is introduced via a condensation reaction with 2-chlorobenzaldehyde
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorobenzylidene group can be reduced to a chlorobenzyl group.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of 2-(2-chlorobenzyl)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran.
Substitution: Formation of 2-(2-substituted benzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Mafenide: An antimicrobial agent used in the treatment of burn infections.
Uniqueness
(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Biological Activity
(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C22H24ClNO3
- Molecular Weight: 385.9 g/mol
- Structural Features: It features a benzofuran core, a chlorobenzylidene moiety, and a dipropylamino side chain, which contribute to its unique biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: K562 (leukemia), HeLa (cervical), and MDA-MB-361 (breast cancer).
- IC50 Values: The compound showed IC50 values ranging from 8.5 μM to 14.9 μM against K562 cells, indicating strong anticancer properties comparable to established chemotherapeutics like cisplatin .
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis: Studies have shown that the compound activates both extrinsic and intrinsic apoptotic pathways in cancer cells, leading to programmed cell death .
- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression and reduces the viability of cancer cells through various signaling pathways.
3. Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties:
- MAO-B Inhibition: The compound has been linked to inhibition of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases. This inhibition could potentially alleviate symptoms associated with disorders like Parkinson's disease .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Hydroxybenzofuran | Hydroxy group on benzofuran | Antimicrobial |
Diphenylmethanol | Aromatic rings and hydroxyl | Anticancer |
Benzofuran derivatives | Various substitutions | Neuroprotective |
The unique combination of functional groups in this compound enhances its selectivity and efficacy against specific biological targets compared to these compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- In Vitro Studies:
- In Vivo Studies:
- Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups, further supporting its therapeutic potential.
Properties
Molecular Formula |
C22H24ClNO3 |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24ClNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13- |
InChI Key |
KFMOPLKLCIHHFO-MOSHPQCFSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Cl)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Cl)C2=O)O |
Origin of Product |
United States |
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